DL-SERINE (13C3; 15N) DL-SERINE (13C3; 15N)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3684236
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 109.06

DL-SERINE (13C3; 15N)

CAS No.:

Cat. No.: VC3684236

Molecular Formula:

Molecular Weight: 109.06

Purity: 98%

* For research use only. Not for human or veterinary use.

DL-SERINE (13C3; 15N) -

Specification

Molecular Weight 109.06

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Characteristics

DL-SERINE (13C3; 15N) maintains the basic structure of serine while incorporating heavier stable isotopes at specific positions. The molecular formula is 13C3H715NO3, reflecting the isotopic substitutions at all carbon and nitrogen positions . This composition results in a molecular weight of approximately 109.064 g/mol, slightly higher than standard serine due to the heavier isotopes .

Table 1: Chemical Properties of DL-SERINE (13C3; 15N)

PropertyValue
Molecular Formula13C3H715NO3
Molecular Weight109.064 g/mol
SMILES Notation[15NH2]13C@@H13CO
Isotopic Purity (13C)~98%
Isotopic Purity (15N)~98%
Chemical Purity>95% (HPLC)

Structural Configuration and Isotopic Enrichment

The structural arrangement of DL-SERINE (13C3; 15N) preserves the fundamental amino acid configuration with a carboxyl group, an alpha-amino group, and a distinctive hydroxymethyl side chain. The "DL" designation indicates that the preparation contains both possible stereoisomers at the alpha carbon position, with the L-form matching the configuration found in natural proteins .

The isotopic enrichment of commercial preparations typically reaches 98% for both 13C and 15N isotopes, providing excellent signal enhancement in spectroscopic applications . This high level of isotopic purity is crucial for applications requiring precise tracking of serine metabolism or incorporation into proteins, as it minimizes background interference and enhances analytical sensitivity .

ParameterRecommendation
Storage Temperature+4°C (refrigeration)
Shipping TemperatureRoom Temperature
Special ConsiderationsShort shelf life, check expiry date
Product FormatNeat solid

The compound is typically supplied as a neat solid in small quantities (often 2.5 mg or similar amounts) suitable for research applications . Due to its specialized nature and the complex processes required for isotopic enrichment, these preparations typically have a higher cost and shorter shelf life compared to standard amino acids .

Applications in Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the primary applications of DL-SERINE (13C3; 15N) is in NMR spectroscopy, where the isotopic labeling provides significant advantages for structural and dynamic studies. The presence of 13C at all three carbon positions significantly enhances the NMR signal compared to natural abundance carbon (which is predominantly 12C, an NMR-inactive isotope) .

This complete 13C labeling enables researchers to track carbon-carbon couplings and perform multidimensional NMR experiments that provide detailed insights into molecular conformation and behavior. Similarly, the 15N labeling facilitates nitrogen-based NMR experiments that reveal important information about hydrogen bonding, protonation states, and structural dynamics .

The enhanced NMR signals produced by DL-SERINE (13C3; 15N) are particularly valuable for investigating:

  • Protein structure and dynamics at serine residues

  • Conformational changes during protein folding or enzyme catalysis

  • Interaction surfaces in protein-protein or protein-ligand complexes

  • Local environments of serine residues in large biomolecular assemblies

Mass Spectrometry Applications

In mass spectrometry, DL-SERINE (13C3; 15N) provides a distinctive mass signature that can be readily distinguished from natural serine. The mass shift of approximately 4 Da (due to three 13C atoms and one 15N atom) creates clear separation in mass spectra, allowing unambiguous identification and quantification .

This property makes DL-SERINE (13C3; 15N) an excellent internal standard for quantitative analysis and a valuable tracer in metabolomic studies. Mass spectrometry coupled with isotope labeling has become essential in proteomics and metabolomics research, enabling researchers to:

  • Trace the incorporation of serine into various biochemical pathways

  • Measure turnover rates of proteins containing serine residues

  • Identify novel metabolic intermediates derived from serine

  • Distinguish between different sources of serine in complex biological samples

Biochemical and Metabolic Research Applications

Protein Structure and Dynamics

DL-SERINE (13C3; 15N) plays a crucial role in elucidating protein structure and dynamics through various spectroscopic techniques. By incorporating this labeled amino acid into proteins during expression or synthesis, researchers can obtain site-specific structural information about regions containing serine residues .

The isotopic labeling facilitates precise tracking of serine residues through various analytical techniques, allowing researchers to monitor how these residues participate in:

  • Protein folding processes

  • Enzymatic catalysis mechanisms

  • Signal transduction pathways

  • Conformational changes upon ligand binding

The availability of both D and L forms in the DL preparation also enables comparative studies between the naturally occurring L-form and the non-natural D-form, providing insights into stereochemical requirements of biological processes and potential applications in peptide-based therapeutics .

Metabolic Pathway Analysis

One of the most significant applications of DL-SERINE (13C3; 15N) is in metabolic studies, where it enables researchers to trace metabolic pathways and understand the flow of carbon and nitrogen through metabolic networks . By introducing labeled serine into biological systems and tracking its fate, scientists can elucidate biochemical pathways involving:

  • Amino acid biosynthesis and degradation

  • One-carbon metabolism

  • Phospholipid synthesis

  • Neurotransmitter production

  • Gluconeogenesis

The complete labeling of all carbon positions (13C3) allows researchers to follow carbon atoms as they move through different metabolic intermediates, providing detailed information about reaction mechanisms, flux distributions, and regulatory control points. Similarly, the 15N labeling enables tracking of nitrogen incorporation into various biomolecules .

Enzymatic Mechanism Investigations

DL-SERINE (13C3; 15N) serves as an invaluable tool for investigating enzymatic mechanisms, particularly for enzymes that use serine as a substrate or contain catalytically active serine residues . By using isotopically labeled substrates, researchers can:

  • Determine reaction mechanisms

  • Identify reaction intermediates

  • Measure kinetic isotope effects

  • Elucidate rate-limiting steps of enzymatic reactions

For serine proteases and other enzymes with catalytic serine residues, incorporating DL-SERINE (13C3; 15N) into the protein structure allows for detailed analysis of the active site environment and the chemical changes that occur during catalysis. This information is crucial for understanding enzyme function at the molecular level and for designing effective enzyme inhibitors or activators .

ConsiderationDetails
Typical Quantity2.5 mg per container
Approximate Price Range$350-$400 per container
Special RequirementsMay require documentation for shipping
Lead TimeMay be produced upon order placement
Related ProductsSingle-position labeled variants available

Researchers should note that some suppliers classify these compounds as "made to order" products that are produced only when an order is placed, which may affect lead times for procurement . Additionally, due to the specialized nature of these compounds, certain shipping restrictions or documentation requirements may apply, particularly for international orders.

Research Applications and Case Studies

Structural Biology Applications

In structural biology, DL-SERINE (13C3; 15N) has enabled significant advancements in protein structure determination and analysis. The isotopic labeling provides crucial advantages in NMR-based structural studies, particularly for proteins that are challenging to crystallize for X-ray diffraction analysis .

Recent applications include:

  • Selective labeling of serine-rich domains in membrane proteins

  • Investigation of intrinsically disordered protein regions

  • Analysis of post-translational modifications at serine residues

  • Structural characterization of protein-protein interaction interfaces

The ability to incorporate labeled serine residues at specific positions within a protein sequence has facilitated detailed analysis of local structural environments without the spectral complexity of fully labeled proteins. This selective labeling approach has proven particularly valuable for studying large proteins and complex biomolecular assemblies .

Metabolomics and Systems Biology

In metabolomics research, DL-SERINE (13C3; 15N) has emerged as a critical tool for tracing the complex interconnections between metabolic pathways. The complete labeling pattern allows researchers to distinguish between various metabolic routes and quantify flux distributions with high precision .

Specific applications in metabolomics include:

  • Tracing serine metabolism in cancer cells, which often show altered serine biosynthetic pathways

  • Investigating one-carbon metabolism related to folate cycle and methylation processes

  • Studying serine incorporation into phospholipids and other membrane components

  • Analyzing serine conversion to glycine and subsequent contributions to nucleotide synthesis

Systems biology approaches have leveraged isotope-labeled compounds like DL-SERINE (13C3; 15N) to develop comprehensive models of cellular metabolism that integrate data from genomics, proteomics, and metabolomics. By tracking the fate of labeled serine through various transformations, researchers can validate these models and refine our understanding of how different metabolic pathways interact .

Pharmaceutical and Clinical Applications

The unique properties of DL-SERINE (13C3; 15N) have found applications in pharmaceutical research and clinical diagnostics. In drug metabolism studies, labeled compounds help researchers track how pharmaceutical compounds are processed by biological systems, identifying metabolites and understanding clearance mechanisms .

In clinical diagnostics, stable isotope-labeled reference standards including labeled serine derivatives provide critical internal standards for quantitative analysis of biological samples. These standards compensate for matrix effects and instrumental variations, ensuring accurate and reliable measurements of metabolites and other biomolecules in patient samples .

Recent developments include:

  • Use in pharmacokinetic studies of drugs targeting serine metabolism

  • Development of diagnostic assays for inborn errors of serine metabolism

  • Investigation of serine's role in neurodegenerative disorders

  • Creation of reference standards for clinical metabolomics

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